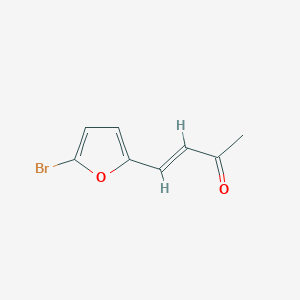

4-(5-Bromofuran-2-yl)but-3-en-2-one

Description

Properties

Molecular Formula |

C8H7BrO2 |

|---|---|

Molecular Weight |

215.04 g/mol |

IUPAC Name |

(E)-4-(5-bromofuran-2-yl)but-3-en-2-one |

InChI |

InChI=1S/C8H7BrO2/c1-6(10)2-3-7-4-5-8(9)11-7/h2-5H,1H3/b3-2+ |

InChI Key |

UWWSOMAVGKWODG-NSCUHMNNSA-N |

Isomeric SMILES |

CC(=O)/C=C/C1=CC=C(O1)Br |

Canonical SMILES |

CC(=O)C=CC1=CC=C(O1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromofuran-2-yl)but-3-en-2-one typically involves the bromination of furan derivatives followed by further functionalization. One common method is the bromination of 2-furylmethanol to obtain 5-bromo-2-furylmethanol, which is then subjected to oxidation to form 5-bromo-2-furaldehyde. This intermediate can undergo aldol condensation with acetone to yield 4-(5-Bromofuran-2-yl)but-3-en-2-one .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromofuran-2-yl)but-3-en-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols or alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-Bromofuran-2-yl)but-3-en-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and enzyme interactions.

Industry: Used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-(5-Bromofuran-2-yl)but-3-en-2-one involves its interaction with various molecular targets. The bromine atom and the conjugated enone system make it a reactive electrophile, which can participate in various chemical reactions. The compound can form reactive intermediates that interact with nucleophiles, leading to the formation of new chemical bonds. These interactions are crucial in its applications in organic synthesis and medicinal chemistry .

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The electronic nature of substituents on the aromatic/heterocyclic ring significantly influences the reactivity and physicochemical properties of α,β-unsaturated ketones. Key comparisons include:

| Compound | Substituent | Electronic Effect |

|---|---|---|

| 4-(5-Bromofuran-2-yl)but-3-en-2-one | 5-Bromo-furan-2-yl | Moderate electron-withdrawing |

| 4-(4-Nitrophenyl)but-3-en-2-one | 4-Nitrophenyl | Strong electron-withdrawing |

| 4-(4-Dimethylaminophenyl)but-3-en-2-one | 4-Dimethylaminophenyl | Strong electron-donating |

| (E)-4-(3-Phenylisoxazol-5-yl)but-3-en-2-one | 3-Phenylisoxazol-5-yl | Mixed (isoxazole ring) |

- Bromofuran vs. Nitrophenyl: The bromine in the furan ring exerts a weaker electron-withdrawing effect compared to the nitro group in 4-(4-nitrophenyl)but-3-en-2-one. This difference impacts conjugation in the enone system, as evidenced by UV-Vis absorption maxima: nitrophenyl derivatives absorb at 323 nm, while dimethylaminophenyl analogs (electron-donating) show a redshift to 375 nm . Bromofuran’s absorption is expected to fall between these values.

- Bromofuran vs.

Spectroscopic Characterization

NMR and UV-Vis data illustrate substituent effects:

- 1H NMR Shifts: The enone’s α,β-unsaturated protons in 4-(4-nitrophenyl)but-3-en-2-one resonate downfield (δ 7.5–8.0 ppm) due to nitro withdrawal, whereas electron-donating groups (e.g., dimethylamino) cause upfield shifts. Bromofuran’s intermediate electronegativity may result in shifts closer to δ 6.5–7.0 ppm .

- UV-Vis Absorption: Conjugation length and substituent electronics dictate λ_max. Nitrophenyl (323 nm) < Bromofuran (estimated 340–360 nm) < Dimethylaminophenyl (375 nm) .

Q & A

Q. Methodological Focus :

- For synthesis, prioritize microwave-assisted reactions to reduce reaction times and improve yields .

- In SAR studies, systematically replace bromine with other halogens (e.g., Cl, I) to dissect electronic vs. steric contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.